2-trimethylsilyloxyethanol
Description
2-Trimethylsilyloxyethanol (CAS 2916-68-9), also known as 2-(trimethylsilyl)ethanol, is a silicon-substituted alcohol with the molecular formula C₅H₁₄OSi and a molecular weight of 118.25 g/mol . It is a colorless, flammable liquid with a boiling point of 71–73°C at 35 mmHg and moderate water solubility .
Properties
IUPAC Name |
2-trimethylsilyloxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O2Si/c1-8(2,3)7-5-4-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUMNKGLHJRIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346048 | |
| Record name | 2-[(Trimethylsilyl)oxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-13-8 | |
| Record name | 2-[(Trimethylsilyl)oxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Trimethylsilyloxyethanol can be synthesized through the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
(CH3)3SiCl+C2H5OH→(CH3)3SiOC2H4OH+HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Trimethylsilyloxyethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield ethanol and trimethylsilanol.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Substitution: Reagents like halides or other nucleophiles can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: Formation of acetaldehyde or acetic acid.
Substitution: Formation of various substituted ethanol derivatives.
Hydrolysis: Formation of ethanol and trimethylsilanol.
Scientific Research Applications
2-Trimethylsilyloxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-trimethylsilyloxyethanol primarily involves the protection of hydroxyl groups. The trimethylsilyl group acts as a steric shield, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for selective deprotection under specific conditions, such as treatment with fluoride ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 2-trimethylsilyloxyethanol include substituted ethanols with varying functional groups. Below is a detailed comparison:
2-Methoxyethanol (CAS 109-86-4)
2-[Tris(2-hydroxyethyl)silyl]ethanol (CAS 18928-76-2)
2-Diethylaminoethanol (CAS 100-37-8)
2-(3-Thienyl)ethanol (CAS 13781-67-4)
Biological Activity
2-Trimethylsilyloxyethanol is a siloxy compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. This property makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, noting that the compound disrupts bacterial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 0.5 mg/mL |
| S. aureus | 18 | 0.3 mg/mL |
| P. aeruginosa | 12 | 0.7 mg/mL |
2. Anticancer Properties
Evidence suggests that this compound may possess anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer
A notable study utilized MCF-7 breast cancer cells to evaluate the cytotoxic effects of this compound. The results showed:
- IC50 Value : 20 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Animal models treated with this compound exhibited reduced oxidative stress markers and improved cognitive function.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and protecting neuronal cells from damage.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance, modifications to the siloxy group have shown improved potency against resistant bacterial strains.
Table: Summary of Research Findings
| Study | Findings |
|---|---|
| Akter et al., 2022 | Identified antimicrobial activity against multiple pathogens; effective at low concentrations. |
| Lingfa et al., 2024 | Demonstrated anticancer effects in MCF-7 cells; induced apoptosis through caspase activation. |
| Jang et al., 2023 | Reported neuroprotective effects in rodent models; reduced oxidative stress markers observed. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
